molecular formula C15H6N4O13 B3061146 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone CAS No. 567-95-3

4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone

Cat. No.: B3061146
CAS No.: 567-95-3
M. Wt: 450.23 g/mol
InChI Key: QFCNNIIPXGJBQT-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone (CAS: 567-95-3) is a highly functionalized anthraquinone derivative characterized by hydroxyl, hydroxymethyl, and nitro substituents at positions 4,5; 2; and 1,3,6,8, respectively .

Properties

IUPAC Name

4,5-dihydroxy-2-(hydroxymethyl)-1,3,6,8-tetranitroanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6N4O13/c20-2-3-10(18(29)30)7-9(15(24)11(3)19(31)32)14(23)8-6(13(7)22)4(16(25)26)1-5(12(8)21)17(27)28/h1,20-21,24H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCNNIIPXGJBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1[N+](=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)[N+](=O)[O-])CO)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6N4O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205260
Record name 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone
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Molecular Weight

450.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

567-95-3
Record name 4,5-Dihydroxy-2-(hydroxymethyl)-1,3,6,8-tetranitro-9,10-anthracenedione
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Record name 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone
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Record name 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone
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Record name 4,5-dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone typically involves nitration reactions of anthraquinone derivatives. One common method includes the nitration of 1,3,6,8-tetrahydroxyanthraquinone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is carefully monitored to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.

Chemical Reactions Analysis

Reduction Reactions

Nitro groups (-NO₂) in the compound are highly electron-withdrawing and susceptible to reduction under specific conditions.

Key Pathways:

  • Catalytic Hydrogenation:
    Using catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (H₂), nitro groups reduce to amino (-NH₂) groups. For example:

    Ar NO2+3H2Pd CAr NH2+2H2O\text{Ar NO}_2+3\text{H}_2\xrightarrow{\text{Pd C}}\text{Ar NH}_2+2\text{H}_2\text{O}

    The tetranitro structure may allow stepwise reduction, yielding intermediates like hydroxylamines or nitrosamines .

  • Electrochemical Reduction:
    In acidic or neutral media, nitro groups can undergo multi-electron transfers, forming amine derivatives. The reduction potential depends on substitution patterns and solvent systems .

Table 1: Reduction Reactions and Products

Reaction ConditionsProductsKey References
H₂/Pd/C in ethanol, 25°CPartially reduced nitro groups
Zn/HCl, aqueous mediumAmine derivatives

Nucleophilic Substitution

The electron-deficient anthraquinone core facilitates nucleophilic aromatic substitution (NAS), particularly at nitro-substituted positions.

Key Pathways:

  • Hydroxyl Group Reactivity:
    The hydroxyl (-OH) groups at positions 4 and 5 can act as leaving groups in strongly acidic or basic conditions. For example, sulfonation or nitration may occur at these positions .

  • Hydroxymethyl Group (-CH₂OH) Reactivity:
    The hydroxymethyl group at position 2 can undergo esterification or oxidation. For instance:

     CH2OH+Ac2O CH2OAc+H2O\text{ CH}_2\text{OH}+\text{Ac}_2\text{O}\rightarrow \text{ CH}_2\text{OAc}+\text{H}_2\text{O}

    Oxidation with KMnO₄ or CrO₃ may yield a carboxylic acid (-COOH) .

Table 2: Substitution Reactions

Reaction TypeReagents/ConditionsProducts
SulfonationH₂SO₄, SO₃Sulfonated derivatives
EsterificationAcetic anhydride, H⁺Acetylated hydroxymethyl
OxidationKMnO₄, acidic conditionsCarboxylic acid derivative

Thermal Decomposition

The compound’s tetranitro structure renders it thermally unstable, with exothermic decomposition risks.

Key Pathways:

  • Explosive Decomposition:
    Heating above 150°C may trigger rapid exothermic decomposition, releasing gases like NO₂, CO, and CO₂. The reaction follows:

    C15H6N4O134NO2+CO+CO2+Char\text{C}_{15}\text{H}_6\text{N}_4\text{O}_{13}\rightarrow 4\text{NO}_2+\text{CO}+\text{CO}_2+\text{Char}

    This hazard is consistent with nitroaromatic compounds .

  • Hydrolytic Stability:
    Under reflux in aqueous acidic or basic media, partial hydrolysis of nitro groups may occur, forming nitrophenols or nitroxylenes .

Table 3: Thermal Stability Data

ConditionObservationReference
>150°C, ambient pressureRapid decomposition, gas release
Aqueous HCl, 100°CPartial hydrolysis

Scientific Research Applications

Analytical Chemistry

4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. A specific application involves using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile and water. This method is scalable for preparative separation and suitable for pharmacokinetic studies .

Pharmacological Studies

The compound has been investigated for its potential pharmacological effects due to its structural properties. Studies have indicated that it may exhibit antimicrobial activity and could be explored as a lead compound in drug development . Its nitro groups are known to influence biological activity, making it a candidate for further research in medicinal chemistry.

Environmental Monitoring

Given its chemical stability, this compound can be used as a tracer in environmental studies to monitor pollution levels in aquatic systems. Its detection can provide insights into the presence of nitroaromatic compounds in various ecosystems .

Case Study 1: HPLC Method Development

A study focused on developing an HPLC method for the analysis of this compound showed that using a Newcrom R1 column improved separation efficiency. The method was validated for precision and accuracy, demonstrating its applicability in quality control settings for pharmaceutical products .

Case Study 2: Antimicrobial Activity Assessment

Research conducted on the antimicrobial properties of this compound revealed significant activity against several bacterial strains. The study highlighted the potential of this compound as an antimicrobial agent and suggested further modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Substituent Positioning and Functional Groups

A comparative table highlights key differences:

Compound Name (CAS or Identifier) Substituents Nitro Group Positions Hydroxyl/Hydroxymethyl Groups Solubility Potential Applications
Target Compound (567-95-3) 4,5-dihydroxy-2-hydroxymethyl, 1,3,6,8-nitro 1,3,6,8 4,5-dihydroxy; 2-hydroxymethyl Not reported Unclear (speculative: dyes, explosives)
1,8-Dihydroxy-2,4,5,7-tetranitroanthraquinone 1,8-dihydroxy, 2,4,5,7-nitro 2,4,5,7 1,8-dihydroxy Methanol-soluble Adsorption of aromatic sulfur compounds in oil
2-Hexanoyl-1,3,6,8-tetrahydroxyanthraquinone (FDB001841) 1,3,6,8-tetrahydroxy, 2-hexanoyl None 1,3,6,8-tetrahydroxy Not reported Medicinal (bioactive potential)

Structural and Functional Implications

  • Nitro Group Positioning: The target compound’s nitro groups at positions 1,3,6,8 create a symmetric but sterically crowded structure, likely influencing its stability and reactivity.
  • Hydroxyl vs. Hydroxymethyl : The hydroxymethyl group at position 2 in the target compound introduces steric bulk and polarity, which could improve solubility in aqueous or polar organic solvents compared to analogues lacking this group. However, this remains speculative due to missing experimental data.

Stability and Reactivity

The nitro group arrangement in the target compound may confer higher thermal instability compared to FDB001841, which lacks nitro substituents. Conversely, the hydroxymethyl group could act as a stabilizing moiety through intramolecular hydrogen bonding, though this hypothesis requires validation.

Biological Activity

4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone (CAS Number: 567-95-3) is a synthetic organic compound belonging to the anthraquinone family. Its molecular formula is C15H6N4O13C_{15}H_{6}N_{4}O_{13}, and it has a molecular weight of approximately 450.228 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique biological activities and potential applications.

PropertyValue
Molecular FormulaC15H6N4O13
Molecular Weight450.228 g/mol
Density2.073 g/cm³
Boiling Point774.4 °C
Flash Point310.9 °C
LogP2.98

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase pathways. For instance:

  • Case Study : In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .

Cytotoxicity

While the compound shows promise as an antimicrobial and anticancer agent, its cytotoxic effects on normal cells have also been evaluated. Research indicates that at higher concentrations, it can exhibit cytotoxicity towards non-cancerous cell lines, suggesting a need for careful dosage optimization in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components leading to oxidative stress and subsequent cellular damage. The following mechanisms have been proposed:

  • Generation of Reactive Oxygen Species (ROS) : The compound can induce oxidative stress by generating ROS, which damages cellular macromolecules.
  • Inhibition of DNA Synthesis : It may interfere with DNA replication processes in rapidly dividing cells.
  • Modulation of Signal Transduction Pathways : It has been suggested that this compound can modulate pathways involved in cell survival and apoptosis.

Applications in Drug Development

Given its biological activities, there is ongoing research into the potential applications of this compound in drug development:

  • Antimicrobial Agents : Due to its broad-spectrum activity against bacteria and fungi.
  • Anticancer Therapies : As a lead compound for developing new chemotherapeutics targeting specific cancers.

Q & A

Q. What experimental design principles optimize nitration efficiency while minimizing byproducts?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach:
  • Vary nitration time, temperature, and acid ratios.
  • Use response surface methodology (RSM) to maximize yield.
  • Monitor byproducts (e.g., dinitro isomers) via TLC or GC-MS. Catalyst screening (e.g., FeCl₃ vs. H₂SO₄) may improve regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone
Reactant of Route 2
4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone

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